3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate
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Overview
Description
3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate is a complex organic compound that features a unique structure combining multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazepine Ring: This step involves the cyclization of a precursor molecule containing a thioamide and an appropriate aldehyde or ketone under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using a suitable catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the intermediate compound with 4-chlorobenzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine or chlorinating agents like sulfuryl chloride (SO2Cl2) are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound have shown promise in preliminary studies as potential therapeutic agents. Their ability to interact with biological macromolecules suggests applications in drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s derivatives are being explored for their potential anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to determine their efficacy and safety in clinical settings.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action of 3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate involves its interaction with various molecular targets. These interactions can include binding to enzymes, altering their activity, or interacting with cellular receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 2-fluorobenzoate
- 3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate
Uniqueness
Compared to similar compounds, 3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate stands out due to the presence of the 4-chlorobenzoate group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to certain biological targets or alter its electronic properties, making it a compound of particular interest in both research and industrial applications.
Properties
Molecular Formula |
C29H18ClNO3S |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
[3-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C29H18ClNO3S/c30-19-14-12-17(13-15-19)29(33)34-20-7-5-6-18(16-20)28-25-26(21-8-1-2-9-22(21)27(25)32)31-23-10-3-4-11-24(23)35-28/h1-16,28,31H |
InChI Key |
KDMIVAKTPSDNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC(=CC=C5)OC(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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